N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine
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Overview
Description
N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrrolo ring and an ethane-1,2-diamine group attached to the triazine ring. It is a significant compound in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Ethane-1,2-diamine: This step involves the nucleophilic substitution reaction where ethane-1,2-diamine is introduced to the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the ethane-1,2-diamine group play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. This binding can modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine is unique due to the presence of the ethane-1,2-diamine group, which imparts distinct chemical and biological properties. This group enhances its solubility and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10BrN5 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N'-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrN5/c9-6-1-4-14-7(6)5-12-8(13-14)11-3-2-10/h1,4-5H,2-3,10H2,(H,11,13) |
InChI Key |
WPNSIXLBTMCYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)NCCN |
Origin of Product |
United States |
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